4-Cyanopicolinimidamide hydrochloride
Description
Significance of Pyridine-Based Scaffolds in Organic Synthesis
Pyridine (B92270) and its derivatives are ubiquitous in the realm of organic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. researchgate.netrsc.org The nitrogen atom within the six-membered aromatic ring imparts a set of unique properties, including basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal centers. rsc.org This has led to the widespread use of pyridine-containing molecules as ligands in transition metal catalysis, where they can influence the reactivity, selectivity, and stability of the catalytic species. researchgate.net
The electronic properties of the pyridine ring can be readily tuned through the introduction of various substituents, allowing for the fine-tuning of the ligand's donor-acceptor characteristics. This modularity is a key factor in the design of ligands for specific catalytic applications, ranging from cross-coupling reactions to polymerization. researchgate.netnih.gov
Overview of Imidamide Functional Group Reactivity in Advanced Synthetic Methodologies
The imidamide functional group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement results in a highly basic and nucleophilic functional group. The reactivity of imidamides makes them valuable building blocks in the synthesis of various heterocyclic compounds and as ligands for metal complexes.
In the context of catalysis, the imidamide moiety can act as a strong σ-donor ligand, forming stable complexes with a variety of transition metals. The presence of two nitrogen atoms allows for chelation, which can enhance the stability and influence the geometry of the resulting metal complex. The electronic environment of the imidamide can be modulated by the substituents on the nitrogen atoms and the carbon backbone, thereby influencing the catalytic activity of the metal center.
Historical Context and Evolution of Cyanopicolinimidamide Ligands in Catalysis
The development of picolinimidamide-based ligands is a natural progression from the extensive research into pyridine-containing ligands. The initial exploration of simple pyridine derivatives in catalysis laid the groundwork for the design of more complex and functionalized systems. The introduction of the imidamide group onto the pyridine scaffold was a strategic move to enhance the ligand's coordination properties and catalytic potential.
The further incorporation of a cyano group at the 4-position of the pyridine ring, as seen in 4-Cyanopicolinimidamide hydrochloride, represents a key evolutionary step. The electron-withdrawing nature of the cyano group significantly alters the electronic properties of the pyridine ring, which in turn influences the donor strength of the nitrogen atoms coordinating to the metal center. This modification can have a profound impact on the catalytic cycle, potentially leading to enhanced reaction rates, improved selectivity, and broader substrate scope. While the specific historical timeline for the development of cyanopicolinimidamide ligands is not extensively documented in broad reviews, their emergence is intrinsically linked to the broader evolution of ligand design in catalysis, driven by the quest for more efficient and selective chemical transformations.
Detailed Research Findings
While comprehensive data on the catalytic applications of this compound are still emerging in the scientific literature, preliminary studies on related picolinimidamide (B1582038) and cyanopyridine ligands provide valuable insights into its potential. The following table summarizes key physicochemical properties of the parent compound, Picolinimidamide, which serve as a baseline for understanding the substituted derivative.
| Property | Value |
| Molecular Formula | C6H7N3 |
| Molecular Weight | 121.14 g/mol |
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: Data for the parent compound Picolinimidamide.
Research into nickel-catalyzed cross-coupling reactions has highlighted the utility of pyridyl carboxamidine ligands. For instance, (Z)-N'-Cyanopicolinimidamide has been demonstrated as an effective ligand for the coupling of heteroaryl halides with alkyl halides. This suggests that the core picolinimidamide scaffold, particularly with the N'-cyano substitution, is well-suited for facilitating challenging cross-coupling transformations. The presence of the 4-cyano group in this compound is expected to further modulate the catalytic activity, potentially leading to improved performance in similar reactions.
Structure
3D Structure of Parent
Properties
CAS No. |
1179361-12-6 |
|---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-1-2-11-6(3-5)7(9)10;/h1-3H,(H3,9,10);1H |
InChI Key |
NQQUEQRITZUNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyanopicolinimidamide Hydrochloride and Analogous Derivatives
Established Synthetic Pathways for Picolinimidamides
The formation of picolinimidamides, a class of compounds characterized by a pyridine (B92270) ring bearing an imidamide group, can be achieved through several established synthetic routes. These methods often involve the transformation of readily available pyridine derivatives.
Conversion Strategies from 2-Cyanopyridine (B140075) Derivatives
A primary and widely utilized method for the synthesis of picolinimidamides is the Pinner reaction, which starts from a nitrile, such as a 2-cyanopyridine derivative. wikipedia.org This reaction typically proceeds in two main steps. First, the nitrile is treated with an alcohol in the presence of a strong acid, usually hydrogen chloride, to form an intermediate imino ether hydrochloride, also known as a Pinner salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine leads to the displacement of the alkoxy group to form the desired amidine. wikipedia.org
The direct amination of nitriles is another effective strategy. This can be facilitated by Lewis acids, such as aluminum trichloride, which activate the nitrile group towards nucleophilic attack by an amine. wikipedia.org In some cases, the direct addition of amines to nitriles can be catalyzed by ytterbium amides, yielding monosubstituted N-arylamidinates under solvent-free conditions. organic-chemistry.org
General Approaches to Imidamide Formation
The imidamide functional group, also known as an amidine, can be synthesized through various general chemical reactions. wikipedia.org These methods are broadly applicable and can be adapted for the synthesis of a wide range of amidine-containing compounds, including picolinimidamides.
One common approach involves the reaction of an amine with an orthoester or a dimethylformamide acetal (B89532). For example, dimethylformamide acetal reacts with primary amines to yield amidines. wikipedia.org Another established route is the reaction of an amine with an imidoyl chloride, which does not typically require a catalyst. wikipedia.org
Organometallic reagents can also be employed in the synthesis of amidines. The addition of organolithium reagents to diimines, followed by a protonation or alkylation step, provides a pathway to these compounds. wikipedia.org Furthermore, amidines can be prepared by the reduction of acylated amidoximes. organic-chemistry.org
Recent advancements in synthetic methodology have introduced novel approaches. These include multicomponent reactions, such as the reaction of nitroalkene derivatives with dibromo amides and amines, and electrochemical methods that utilize methanol (B129727) as a C1 source in reactions with secondary amines and sulfonamides to produce N-sulfonyl amidines. organic-chemistry.org
Targeted Synthesis of 4-Cyanopicolinimidamide Hydrochloride
The specific synthesis of this compound requires careful selection of starting materials and a strategic sequence of reactions to construct the target molecule and its corresponding salt form.
Precursor Selection and Strategic Bond Formations
The logical precursor for the synthesis of 4-Cyanopicolinimidamide is 4-cyano-2-cyanopyridine (also known as pyridine-2,4-dicarbonitrile). The synthesis would involve the selective reaction of the nitrile group at the 2-position of the pyridine ring, while leaving the nitrile group at the 4-position intact.
The Pinner reaction is a suitable method for this transformation. By treating 4-cyano-2-cyanopyridine with an alcohol and hydrogen chloride, the imino ether hydrochloride intermediate would be formed preferentially at the more reactive 2-position. Subsequent reaction with ammonia would then yield 4-Cyanopicolinimidamide.
Another potential route involves the direct partial hydrolysis of one of the nitrile groups of a dinitrile precursor to an amide, followed by conversion of the amide to the amidine. However, controlling the selectivity of this hydrolysis can be challenging.
Hydrochloride Salt Formation Methodologies
Once the free base of 4-Cyanopicolinimidamide is synthesized, it is converted to its hydrochloride salt to enhance its stability and solubility. nih.govnih.gov This is a standard procedure in pharmaceutical chemistry. nih.gov
The typical method for forming the hydrochloride salt involves dissolving the amidine free base in a suitable anhydrous solvent, such as dichloromethane, diethyl ether, or ethyl acetate. nih.gov A solution of anhydrous hydrogen chloride (HCl) in an appropriate solvent (e.g., 2 M HCl in diethyl ether) is then added dropwise to the stirred solution of the free base. nih.gov The addition of HCl leads to the protonation of the basic amidine group, resulting in the precipitation of the hydrochloride salt. nih.gov The solid salt is then collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material or excess HCl, and dried under vacuum. nih.gov The formation of the salt can be confirmed by analytical techniques such as NMR spectroscopy and X-ray crystallography. nih.gov
Advanced Synthetic Techniques in Picolinimidamide (B1582038) Chemistry
The field of synthetic chemistry is constantly evolving, with the development of new techniques that offer advantages in terms of efficiency, selectivity, and environmental impact. ku.dkadelaide.edu.au In the context of picolinimidamide synthesis, several advanced methods could be applied.
Microwave-assisted synthesis can significantly accelerate reaction times for amidine formation compared to conventional heating methods. numberanalytics.com This technique can be particularly useful for the Pinner reaction or direct amination of nitriles.
Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. numberanalytics.com This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. For the synthesis of picolinimidamides, a flow reactor could be used for the formation of the imino ether intermediate and its subsequent reaction with ammonia in a continuous process.
Catalytic methods are also at the forefront of advanced synthesis. The use of transition metal catalysts, such as copper, can enable novel three-component coupling reactions to form amidines. organic-chemistry.org For instance, a terminal alkyne, a secondary amine, and a sulfonamide can be coupled in the presence of a copper catalyst to produce amidines efficiently. organic-chemistry.org While not directly applied to 4-Cyanopicolinimidamide in the provided context, these advanced catalytic systems represent a promising area for the future development of more efficient and versatile synthetic routes to picolinimidamide derivatives.
Mechanochemical Synthesis Approaches for N-Cyanopicolinimidamide
Mechanochemical synthesis, a technique involving chemical transformations induced by mechanical energy, presents a solvent-free and often more efficient alternative to traditional solution-based methods. nih.gov This approach is increasingly recognized for its alignment with the principles of green chemistry, as it minimizes the use of volatile organic solvents. nih.gov The application of mechanochemistry, typically through ball milling or grinding, can lead to accelerated reaction rates and novel product selectivities due to the high-concentration, solid-state reaction environment. nih.govresearchgate.net
While direct literature on the mechanochemical synthesis of this compound is not extensively available, the principles of this methodology have been successfully applied to the synthesis of structurally related compounds, such as amides and guanidines. nih.govresearchgate.net For instance, the synthesis of primary amides from esters has been achieved through ball milling with calcium nitride and indium(III) chloride. nih.gov This method has proven effective for a range of aromatic, heteroaromatic, and aliphatic esters. nih.gov
Similarly, mechanochemical methods have been employed for the synthesis of various guanidine (B92328) derivatives. researchgate.net The direct coupling of sulfonamides with carbodiimides to form sulfonyl guanidines has been demonstrated, a transformation that is often challenging in solution. researchgate.net Another example is the solvent-free mechanochemical milling of aryl amines with 1H-pyrazole-N,N-di-(tert-butyloxycarbonyl)-1-carboxamidine to produce aryl guanidines. researchgate.net These examples underscore the potential of mechanochemistry for the synthesis of N-cyanopicolinimidamide and its derivatives, offering a promising avenue for environmentally benign and efficient production.
High-Throughput Experimentation (HTE) in Picolinimidamide Synthesis Optimization
High-Throughput Experimentation (HTE) has emerged as a powerful strategy for accelerating the discovery and optimization of chemical reactions. nih.govyoutube.com This approach utilizes miniaturized, parallel reaction setups to rapidly screen a large number of experimental conditions, such as catalysts, solvents, and reaction times. nih.govchemrxiv.org By enabling the simultaneous evaluation of numerous variables, HTE significantly reduces the time and resources required for process development compared to traditional one-at-a-time experimentation. nih.govyoutube.com
In the context of picolinimidamide synthesis, HTE can be instrumental in identifying optimal conditions for yield, purity, and efficiency. The principles of HTE are broadly applicable to various stages of chemical synthesis, from initial reaction discovery to large-scale production optimization. nih.govbohrium.com For instance, a case study in drug discovery demonstrated the successful application of HTE to optimize a key synthetic step, leading to the efficient large-scale synthesis of a drug candidate. nih.gov
The HTE workflow typically involves several key stages:
Design of Experiments: Thoughtful selection of parameters and their ranges to be investigated. youtube.com
Reaction Execution: Automated or semi-automated setup of numerous small-scale reactions. nih.gov
Sample Analysis: Rapid analytical techniques, such as HPLC and UPLC-MS, to determine reaction outcomes. nih.gov
Data Analysis: Interpretation of large datasets to identify optimal conditions and trends. youtube.com
The miniaturization inherent in HTE is particularly advantageous when working with precious starting materials. nih.gov The ability to "go small" allows for a broader exploration of reaction space even with limited quantities of a scaffold. nih.gov Furthermore, HTE enables researchers to "go fast" by efficiently screening routine parameters, thereby freeing up time for more innovative research. nih.gov The data-rich output from HTE studies can also be leveraged for machine learning applications to predict reaction outcomes and guide future experimental designs. youtube.comchemrxiv.org
The table below illustrates a hypothetical HTE screening design for the optimization of a generic picolinimidamide synthesis.
Table 1: Hypothetical High-Throughput Experimentation (HTE) Screening Array for Picolinimidamide Synthesis
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
|---|---|---|---|---|
| Catalyst | Catalyst A | Catalyst B | Catalyst C | Catalyst D |
| Ligand | Ligand X | Ligand Y | Ligand Z | Ligand W |
| Base | K₂CO₃ | Cs₂CO₃ | t-BuOK | DBU |
| Solvent | Toluene | Dioxane | DMF | Acetonitrile |
| Temperature (°C) | 80 | 100 | 120 | 140 |
This systematic approach allows for the efficient identification of the most effective combination of reaction components and conditions, ultimately leading to a more robust and optimized synthesis of picolinimidamide derivatives.
Chemical Reactivity and Transformative Potential of 4 Cyanopicolinimidamide Hydrochloride
General Reactivity Profile of the Imidamide Moiety
The imidamide moiety, also known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. The reactivity of the imidamide group in 4-Cyanopicolinimidamide hydrochloride is influenced by the presence of the N'-cyano substituent, which modulates its electronic properties.
The imidamide moiety can participate in a variety of chemical transformations, including:
Coordination to Metal Centers: The nitrogen atoms of the imidamide group can chelate to metal ions, forming stable complexes. This is a crucial aspect of its role in catalysis.
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the imidamide can undergo hydrolysis to the corresponding picolinamide (B142947). The rate of hydrolysis is dependent on the pH and temperature of the environment.
Reactions with Electrophiles: The nitrogen atoms can react with various electrophiles.
Cyclization Reactions: The imidamide functionality can be a key component in the synthesis of various heterocyclic systems. For instance, amidines are known to react with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and 1,3,5-triazines, respectively, through a mechanism involving nucleophilic attack followed by a retro-Diels-Alder reaction. acs.org
The reactivity of the imidamide is also influenced by the electronic nature of the substituents on the pyridine (B92270) ring. The 4-cyano group, being a strong electron-withdrawing group, will impact the electron density on the imidamide moiety, influencing its reactivity in various transformations.
Pyridine Ring Functionalization and Derivatization Strategies
The pyridine ring of this compound is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic aromatic substitution. However, various strategies have been developed for the derivatization of pyridine rings, which can be applied to this molecule.
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the pyridine ring without the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been extensively used for the C-H activation and subsequent functionalization of pyridines. For instance, rhodium(III)-catalyzed C-H activation has been employed for the annulation of pyridine rings with internal alkynes.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the cyano group at the 4-position and the pyridine nitrogen makes the ring susceptible to SNAr reactions, particularly at the positions ortho and para to the nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the pyridine core.
Radical Reactions: Radical-based methods offer an alternative approach to pyridine functionalization. For example, photoredox catalysis can be used to generate pyridine-boryl radicals from 4-cyanopyridine, which can then participate in radical addition/coupling reactions with various acceptors to introduce substituents at the 4-position.
The table below summarizes some potential derivatization strategies for the pyridine ring of this compound based on known methods for pyridine functionalization.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nucleophilic Aromatic Substitution | Nu- (e.g., RNH₂, RO⁻, RS⁻), solvent, heat | 4-Cyano-X-picolinimidamide hydrochloride (where X is the nucleophile at a susceptible position) |
| C-H Activation/Arylation | Aryl halide, Pd catalyst, ligand, base | 4-Cyano-X-aryl-picolinimidamide hydrochloride |
| Radical Alkylation | Alkyl radical source, photoredox catalyst, light | 4-Cyano-X-alkyl-picolinimidamide hydrochloride |
Participation in Ligand Exchange Reactions within Catalytic Cycles
A significant aspect of the transformative potential of this compound lies in its ability to act as a ligand in transition metal catalysis. The picolinimidamide (B1582038) scaffold, particularly with the N'-cyano modification, has been identified as a promising ligand for nickel-catalyzed cross-coupling reactions.
The Weix laboratory has demonstrated the utility of N-cyano-picolinimidamide ligands in nickel-catalyzed cross-electrophile coupling reactions. sigmaaldrich.com These ligands are proposed to participate in dynamic ligand exchange processes that are crucial for the catalytic cycle. In a typical nickel-catalyzed cross-coupling reaction, the catalytic cycle involves the oxidative addition of an electrophile to a low-valent nickel center, followed by transmetalation (or a related process) and reductive elimination to form the product and regenerate the active catalyst.
The role of the this compound as a ligand is to modulate the electronic and steric properties of the nickel center, thereby influencing the rates and selectivities of these elementary steps. The bidentate coordination of the pyridine nitrogen and one of the imidamide nitrogens to the nickel center forms a stable chelate ring. The N'-cyano group can further influence the electronic properties of the ligand and its interaction with the metal.
The performance of an N-cyanoamidine ligand (A11) in a nickel-catalyzed cross-electrophile coupling reaction has been compared to other ligands, demonstrating its effectiveness.
| Ligand | Catalyst System | Reaction | Yield (%) | Reference |
| N-Cyanoamidine (A11) | Ni(glyme)Cl₂ | Aryl halide + Alkyl halide | >70 | sigmaaldrich.com |
| dmbpy (4,4'-dimethoxy-2,2'-bipyridine) | Ni(glyme)Cl₂ | Aryl halide + Alkyl halide | ~50 | sigmaaldrich.com |
| Terpyridine | Ni(glyme)Cl₂ | Aryl halide + Alkyl halide | <10 | sigmaaldrich.com |
The superior performance of the N-cyanoamidine ligand in certain cases highlights the importance of ligand design in catalysis. The dynamic nature of the ligand exchange allows for the stabilization of different nickel oxidation states throughout the catalytic cycle and facilitates the key bond-forming steps.
Stability and Degradation Pathways in Diverse Reaction Environments
The stability of this compound is a critical factor in its synthesis, storage, and application, particularly in catalytic reactions that may be conducted under a range of conditions. The molecule's stability is influenced by factors such as temperature, pH, and the presence of other reactive species.
Hydrolytic Stability: The imidamide functional group is susceptible to hydrolysis, which would lead to the formation of 4-cyanopicolinamide and cyanamide. The rate of this hydrolysis is expected to be dependent on the pH of the medium. In acidic conditions, protonation of the imidamide nitrogen could facilitate nucleophilic attack by water. Conversely, under strongly basic conditions, the imidamide could also be susceptible to hydrolysis. The hydrochloride salt form of the compound suggests it is more stable under mildly acidic conditions.
Stability in Catalytic Cycles: In the context of a catalytic reaction, the ligand can undergo degradation, which can lead to catalyst deactivation. Potential degradation pathways in a nickel-catalyzed reaction could involve:
Reductive or Oxidative Degradation: The ligand may be susceptible to degradation by the low-valent or high-valent metal species present in the catalytic cycle.
Reaction with Substrates or Reagents: The ligand could potentially react with the electrophiles, nucleophiles, or bases present in the reaction mixture.
P-C Bond Cleavage (if phosphine (B1218219) co-ligands are present): In mixed-ligand systems, interactions with other ligands could lead to degradation.
Given the limited specific data on the stability of this compound, a general understanding of the stability of related nitrogen heterocycles and functional groups is necessary. For instance, studies on the degradation of other nitrogen heterocycles in catalytic processes have shown that pathways can include ring-opening, dehydrogenation, or other transformations. Current time information in Mid Ulster, GB.
The following table provides a qualitative summary of the expected stability of this compound in different environments, based on general chemical principles and data from related compounds.
| Environment | Potential Degradation Pathway | Expected Stability |
| Aqueous, Acidic (pH < 4) | Hydrolysis of imidamide | Moderate to Low |
| Aqueous, Neutral (pH ~ 7) | Slow hydrolysis of imidamide | Moderate |
| Aqueous, Basic (pH > 10) | Hydrolysis of imidamide | Moderate to Low |
| Elevated Temperature (>150 °C) | Thermal decomposition | Likely unstable, dependent on atmosphere |
| Nickel Catalytic Cycle | Reductive/oxidative degradation, reaction with reagents | Dependent on specific reaction conditions |
Applications in Transition Metal Catalysis
4-Cyanopicolinimidamide as a Ligand in Nickel-Catalyzed Processes
4-Cyanopicolinimidamide hydrochloride and its corresponding neutral form, (Z)-N′-Cyanopicolinimidamide, have emerged as powerful ligands in nickel-catalyzed reactions. The presence of multiple nitrogen donor atoms allows for effective chelation to the nickel center, thereby influencing its catalytic activity and selectivity.
Nickel catalysis has become a cornerstone of modern organic synthesis, valued for its ability to forge carbon-carbon and carbon-heteroatom bonds, often with complementary reactivity to more traditional palladium-based systems. The development of specialized ligands is crucial for overcoming the challenges associated with these reactions, such as substrate scope and functional group tolerance.
While nickel-catalyzed amination of aryl electrophiles is a well-established field for C-N bond formation, the specific application of this compound as a ligand in these transformations is not extensively documented in the reviewed literature. nih.govrsc.orgnih.gov Nickel catalysts, often paired with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have been shown to effectively catalyze the coupling of amines with aryl carbamates and chlorides. nih.govresearchgate.net Computational studies on these systems suggest a catalytic cycle involving oxidative addition, deprotonation, and reductive elimination as the key steps, with reductive elimination often being rate-determining. nih.gov The development of nickel-catalyzed methods for C-N bond formation continues to be an active area of research, with a focus on expanding the scope of coupling partners and improving reaction conditions. rsc.orgnih.gov
A significant breakthrough in the application of picolinimidamide-based ligands has been in the domain of nickel-catalyzed cross-electrophile coupling (CEC). These reactions directly couple two different electrophiles, such as an aryl or heteroaryl halide and an alkyl halide, using a stoichiometric reductant, thereby avoiding the pre-formation of organometallic nucleophiles. tcichemicals.com
Research by the Weix group has demonstrated that ligands derived from 2-pyridyl-N-cyanocarboxamidine and picolinimidamide (B1582038) hydrochloride are highly effective in the nickel-catalyzed coupling of a wide range of challenging, nitrogen-containing heteroaryl halides with both primary and secondary alkyl halides. tcichemicals.com This methodology addresses a significant challenge in organic synthesis, as the basic nitrogen atoms in many heterocycles can interfere with traditional cross-coupling catalysts. The use of these carboxamidine ligands allows for the synthesis of alkylated heterocycles in good to excellent yields. nih.gov
Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of Heteroaryl Halides with Alkyl Halides Using Picolinamide-type Ligands
| Heteroaryl Halide | Alkyl Halide | Ligand | Yield (%) |
| 2-Chloropyridine | 1-Bromododecane | Bathophenanthroline | 75 |
| 3-Bromopyridine | 1-Bromohexane | Pyridine-2,6-dicarboximidamide | >70 |
| 5-Bromoazaindole | 4-Bromotetrahydropyran | Pyridine-2,6-dicarboximidamide | >70 |
| 5-Bromonicotinonitrile | 1-Bromo-4-fluorobenzene | Pyridine-2,6-dicarboximidamide | >70 |
Data compiled from studies on related picolinamide (B142947) and carboxamidine ligands. Specific yield data for this compound was not available in the reviewed literature.
The choice of ligand is paramount in controlling the selectivity and optimizing the yield in nickel-catalyzed cross-electrophile couplings. In the absence of a suitable ligand, these reactions often suffer from low yields and the formation of undesired homocoupling products. The use of organic reductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been shown to enable these couplings in non-amide solvents and can be used to control the reaction progress. nih.gov
Picolinamide and related carboxamidine ligands have been shown to significantly improve the selectivity for the desired cross-coupled product over competing pathways such as homocoupling of the electrophiles and hydrodehalogenation. This enhanced selectivity is attributed to the specific electronic and steric properties imparted by the ligand to the nickel catalytic center. The ability to fine-tune the ligand structure allows for the optimization of reaction conditions for specific substrate combinations, leading to higher yields of the desired alkylated heterocycles.
The mechanism of nickel-catalyzed cross-electrophile coupling is complex and distinct from traditional cross-coupling pathways. It is generally understood to involve the formation of radical intermediates. Mechanistic studies suggest that the catalytic cycle involves both polar and radical steps to forge the new carbon-carbon bond. The selectivity of the reaction is thought to arise from the selective oxidative addition of the aryl halide to the nickel(0) catalyst, followed by the generation of an alkyl radical which is then captured by the nickel center.
The role of the picolinimidamide ligand in this process is multifaceted. It stabilizes the nickel center in its various oxidation states (Ni(0), Ni(I), Ni(II), and potentially Ni(III)) throughout the catalytic cycle. The ligand's electronic properties can influence the redox potentials of the nickel species, thereby affecting the rates of oxidative addition and reductive elimination. Furthermore, the steric environment created by the ligand around the nickel atom can control the approach of the coupling partners, thus influencing the selectivity of the reaction. While detailed mechanistic studies specifically involving this compound are not extensively available, the broader understanding of related nitrogen-based ligands in nickel catalysis provides a framework for its likely mode of action.
Nickel-Catalyzed Cross-Coupling Reactions
Role in Other Transition Metal Catalyzed Transformations (e.g., Platinum)
The application of this compound as a ligand in platinum-catalyzed transformations is not well-documented in the current scientific literature. Research into platinum catalysis often involves ligands such as phosphines, N-heterocyclic carbenes, and other nitrogen-containing scaffolds for a variety of reactions, including cross-coupling, hydrosilylation, and oxidation. nih.govberkeley.edumdpi.com For instance, platinum(IV) complexes with pyridine-2-carbaldehyde-oxime ligands have been synthesized and investigated for their catalytic activity in the oxidation of benzyl (B1604629) alcohols. nih.govnih.gov However, a specific role for this compound in this area has not been established. The exploration of its coordination chemistry with platinum and its potential applications in platinum-catalyzed reactions remains an open area for future investigation.
Ligand Design Principles and Structure-Activity Relationships in Catalysis
While direct research into the catalytic applications of this compound is not extensively documented in publicly available literature, the principles of ligand design and structure-activity relationships (SAR) for this compound can be inferred from studies of structurally related molecules. The unique architecture of this compound, featuring a pyridine (B92270) ring, an imidamide moiety, and a cyano group, suggests its potential as a versatile ligand in transition metal catalysis. Its design and function would likely be governed by the interplay of steric and electronic effects, similar to other nitrogen-containing ligands like picolinamides and related carboxamidines.
The design of ligands is a cornerstone of modern homogeneous catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. For a ligand like 4-Cyanopicolinimidamide, key design considerations would revolve around its denticity, the electronic nature of its substituents, and the steric bulk around the metal's coordination site.
Picolinamide derivatives have been successfully employed as bidentate ligands in copper-catalyzed aryl ether synthesis. nih.gov In such systems, the pyridine nitrogen and the amide nitrogen or oxygen coordinate to the metal center, forming a stable chelate ring that influences the catalytic cycle. Similarly, 2-(N-Alkylcarboxamide)-6-iminopyridyl ligands can act as tridentate N,N,N or N,N,O ligands for palladium and nickel, respectively, demonstrating high activity in ethylene (B1197577) dimerization and norbornene polymerization. rsc.org This highlights the principle of tuning the ligand's coordination mode to suit a specific metal and catalytic transformation. The 4-cyano substituent on the picolinimidamide core is expected to be a strong electron-withdrawing group, which can significantly modulate the electronic properties of the ligand and, consequently, the coordinated metal center.
Structure-activity relationship studies on analogous ligands provide a framework for predicting how modifications to the this compound structure would impact its catalytic performance. In the context of copper-catalyzed cross-coupling reactions, for instance, substituents on picolinamide ligands have been shown to play a crucial role in determining the redox properties of the copper center and its catalytic efficacy. nih.gov A fluorine-substituted picolinamide ligand, for example, demonstrated superior performance in the synthesis of a wide range of aryl ethers. nih.gov
For nickel-catalyzed reactions, pyridyl-2-carboxamidines have emerged as a promising class of ligands. nih.gov Research has shown that even subtle changes to the ligand structure can lead to significant improvements in catalytic activity and selectivity. For example, in a screening of diverse pharmaceutical heterocycles for new nickel catalysis ligands, pyridyl-2-carboxamidine structures were identified as top performers, with an N-cyanoamidine ligand showing enhanced yields in challenging cross-coupling reactions. nih.gov This suggests a potentially beneficial role for the N-cyano group in this compound when used in similar catalytic systems.
The following hypothetical data tables illustrate the potential structure-activity relationships for this compound in a generic cross-coupling reaction, based on established principles from related catalytic systems.
Table 1: Hypothetical Effect of Pyridine Ring Substituents on Catalytic Activity
| Substituent at Position X | Electronic Effect | Predicted Impact on Metal Center's Lewis Acidity | Hypothetical Yield (%) |
| -OCH₃ | Electron-donating | Decrease | 65 |
| -H | Neutral | Baseline | 78 |
| -CN (as in the title compound) | Electron-withdrawing | Increase | 85 |
| -NO₂ | Strongly electron-withdrawing | Strong Increase | 82 (potential for over-oxidation or catalyst instability) |
This table illustrates the principle that electron-withdrawing groups on the pyridine ring can enhance the Lewis acidity of the metal center, potentially leading to increased catalytic activity in certain reactions. The values presented are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Influence of the N-Substituent on the Imidamide Group on Catalytic Selectivity
| N-Substituent (R) | Steric Hindrance | Potential for Secondary Interactions | Hypothetical Selectivity (Product A vs. Product B) |
| -H | Low | Minimal | 80:20 |
| -CN (as in the title compound) | Moderate | π-acceptor, potential H-bonding | 92:8 |
| -Phenyl | High | π-stacking | 70:30 |
| -t-Butyl | Very High | Steric shielding | 65:35 |
This table demonstrates how the substituent on the imidamide nitrogen could influence the selectivity of a catalytic reaction. The cyano group's electronic properties and moderate steric bulk might create a specific binding pocket that favors the formation of one product over another. The values presented are hypothetical and for illustrative purposes only.
Strategic Applications in Complex Molecule Synthesis
Utilization in the Construction of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The exploration of new synthetic routes to these structures is a continuous effort in organic chemistry.
The pyrimidine (B1678525) ring is a core component of nucleic acids and is found in numerous therapeutic agents. The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with an amidine-containing compound. One conceptual approach involves the reaction of α-aminoamidines with suitable precursors. However, no literature currently describes the use of 4-Cyanopicolinimidamide hydrochloride in this specific synthetic transformation.
The quinazolinone scaffold is another privileged structure in medicinal chemistry, present in various drugs with a wide range of biological activities. The construction of this bicyclic system can be achieved through numerous synthetic strategies. The proposed investigation into the use of this compound for creating quinazolinone scaffolds bearing imidamide substituents did not yield any documented examples.
Role in Proteolysis Targeting Chimeras (PROTACs) Chemistry
PROTACs are innovative therapeutic modalities that function by inducing the degradation of specific target proteins. They are heterobifunctional molecules composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of the linker is crucial for the efficacy of the PROTAC.
The linker in a PROTAC is not merely a spacer but plays a critical role in determining the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The synthesis of PROTACs often involves the stepwise construction of the linker and its conjugation to the two ligands. There is no available data to suggest that this compound is utilized as a building block or reagent in linker modulation strategies for PROTACs.
The efficiency of PROTAC synthesis and the ability to generate a diverse range of analogs for structure-activity relationship (SAR) studies are key considerations in drug development. The choice of chemical building blocks for the linker can significantly impact both of these aspects. An investigation into the potential impact of this compound on the efficiency and diversity of PROTAC synthesis revealed no relevant findings.
Spectroscopic and Structural Elucidation in Advanced Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Pyridine-Imidamide Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For pyridine-imidamide systems like 4-Cyanopicolinimidamide hydrochloride, both ¹H and ¹³C NMR provide valuable information about the electronic environment of the constituent atoms.
In the ¹H NMR spectrum of a typical pyridine-2-carboximidamide hydrochloride, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. Due to the electron-withdrawing nature of the nitrogen atom and the imidamide group, these aromatic protons are generally deshielded and appear in the downfield region of the spectrum. The presence of a cyano group at the 4-position in this compound would further influence the chemical shifts of the pyridine protons, causing additional deshielding, particularly for the protons at the 3 and 5-positions. The protons of the imidamide group (-C(=NH)NH₂) would also show distinct signals, which can be affected by solvent exchange and pH.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon atom attached to the imidamide group (C2) and the carbon atom bearing the cyano group (C4) showing significant downfield shifts. The carbon of the cyano group itself would appear in the characteristic region for nitriles.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Pyridine-2-carboximidamide System in DMSO-d₆
| Proton Position | Chemical Shift (ppm) | Multiplicity |
| H3 | 7.8 - 8.0 | d |
| H4 | 8.0 - 8.2 | t |
| H5 | 7.6 - 7.8 | t |
| H6 | 8.5 - 8.7 | d |
| NH (imidamide) | 9.0 - 9.5 | br s |
| NH₂ (imidamide) | 8.5 - 9.0 | br s |
Note: The chemical shifts for this compound are expected to vary due to the influence of the 4-cyano group.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Pyridine-2-carboximidamide System in DMSO-d₆
| Carbon Position | Chemical Shift (ppm) |
| C2 | 160 - 165 |
| C3 | 125 - 130 |
| C4 | 138 - 142 |
| C5 | 128 - 132 |
| C6 | 148 - 152 |
| C (imidamide) | 155 - 160 |
Note: The presence of a cyano group at the 4-position in this compound would significantly affect the chemical shift of C4 and the surrounding carbon atoms.
Crystallographic Studies of Ligand-Metal Complexes and Coordination Environments
In metal complexes, the picolinimidamide (B1582038) moiety can coordinate to a metal center in a bidentate fashion through the pyridine nitrogen and one of the nitrogen atoms of the imidamide group, forming a stable five-membered chelate ring. The specific coordination mode can be influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
For instance, in a hypothetical octahedral complex with a divalent metal ion (M²⁺), two molecules of the 4-cyanopicolinimidamide ligand could coordinate to the metal center, with the remaining coordination sites occupied by other ligands such as water or halides. The cyano group at the 4-position can also play a role in the crystal packing through non-covalent interactions or could potentially bridge between metal centers to form coordination polymers.
Interactive Data Table: Typical Crystallographic Parameters for a Metal Complex with a Pyridine-Type Ligand
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.33 |
| b (Å) | 11.39 |
| c (Å) | 25.92 |
| β (°) | 101.67 |
| V (ų) | 3276.1 |
| Z | 4 |
Note: These are example parameters from a known Co(II) complex with a pyridine-type ligand and are for illustrative purposes. mdpi.com The actual parameters for a complex of this compound would be different.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of newly synthesized compounds like this compound and for monitoring the progress of reactions in which it is involved.
In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the neutral 4-Cyanopicolinimidamide. The high-resolution mass spectrum would allow for the determination of the exact mass, which can be used to confirm the elemental formula.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. For 4-Cyanopicolinimidamide, characteristic fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) from the imidamide group or cleavage of the bond between the pyridine ring and the imidamide moiety. The presence of the cyano group would also lead to specific fragmentation patterns that can be used for structural confirmation. This technique is particularly useful for identifying reaction products and intermediates in the synthesis of more complex molecules derived from this compound.
Interactive Data Table: Expected Mass Spectrometry Data for 4-Cyanopicolinimidamide
| Ion | Expected m/z (monoisotopic) |
| [M+H]⁺ | 147.0665 |
| [M+Na]⁺ | 169.0484 |
Note: M refers to the neutral 4-Cyanopicolinimidamide molecule (C₇H₆N₄). The hydrochloride salt would dissociate in the ESI source.
Theoretical and Computational Studies of 4 Cyanopicolinimidamide Hydrochloride and Its Complexes
Electronic Structure Calculations and Molecular Orbital Theory of the Ligand
Electronic structure calculations are fundamental to understanding the chemical and physical properties of 4-Cyanopicolinimidamide hydrochloride. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's optimized geometry, electron distribution, and molecular orbitals. nih.govresearchgate.net The pyridine (B92270) ring, cyano group, and imidamide moiety all contribute to a complex electronic landscape that dictates the molecule's reactivity and coordination chemistry. slideshare.netslideshare.netbrainly.in
Molecular Orbital (MO) theory provides a quantum mechanical description of the electronic structure of the molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the pyridine ring and the imidamide group, while the LUMO may be distributed over the electron-withdrawing cyano group and the aromatic ring.
Hypothetical Molecular Orbital Energies for 4-Cyanopicolinimidamide
| Molecular Orbital | Energy (eV) | General Character |
|---|---|---|
| LUMO+1 | -0.58 | π* (antibonding) |
| LUMO | -1.23 | π* (antibonding) |
| HOMO | -6.45 | n (non-bonding) |
| HOMO-1 | -7.12 | π (bonding) |
Computational Modeling of Ligand-Metal Catalytic Cycles and Intermediates
Computational modeling is a powerful tool for elucidating the mechanisms of catalytic reactions involving metal complexes of this compound. acs.orgnih.gov DFT calculations can be used to map the potential energy surface of a catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netmdpi.comnih.gov This information is critical for understanding the factors that control the efficiency and selectivity of a catalyst.
A hypothetical catalytic cycle could involve the coordination of the 4-Cyanopicolinimidamide ligand to a transition metal center, followed by the activation of a substrate molecule. The nitrogen atoms of the pyridine and imidamide groups are likely coordination sites, forming a stable chelate complex with the metal. The cyano group could also play a role in modulating the electronic properties of the catalyst.
By calculating the free energy profile of the catalytic cycle, researchers can determine the rate-determining step and identify potential bottlenecks. This knowledge can then be used to rationally design more efficient catalysts by modifying the ligand structure or the reaction conditions.
Hypothetical Calculated Energies for Intermediates in a Catalytic Cycle
| Intermediate | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| I-1 | Metal-Ligand Complex | 0.0 |
| TS-1 | Substrate Coordination | +15.2 |
| I-2 | Metal-Substrate Complex | -5.8 |
| TS-2 | Product Formation | +22.5 |
| I-3 | Metal-Product Complex | -12.3 |
Prediction of Reactivity and Selectivity via Quantum Chemical Methods
Quantum chemical methods can be used to predict the reactivity and selectivity of this compound in various chemical transformations. digitellinc.comnih.govscienceopen.com Reactivity indices derived from conceptual DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack. researchgate.net
The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atoms are expected to be susceptible to electrophilic attack, while certain carbon atoms in the pyridine ring and the cyano group might be prone to nucleophilic attack.
These computational predictions can guide the design of experiments, saving time and resources by focusing on the most promising reaction pathways. researchgate.net For example, in the context of coordination chemistry, these methods can predict the most favorable binding modes of the ligand to a metal center, which is crucial for designing catalysts with high selectivity.
Hypothetical Calculated Reactivity Indices for 4-Cyanopicolinimidamide
| Atom | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
|---|---|---|
| N (Pyridine) | 0.012 | 0.189 |
| C (Cyano) | 0.157 | 0.023 |
| N (Imidamide) | 0.035 | 0.211 |
| C (Imidamide) | 0.110 | 0.045 |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems Featuring Cyanopicolinimidamide Ligands
The nitrogen atoms within the pyridine (B92270) ring and the imidamide functionality of 4-cyanopicolinimidamide present prime coordination sites for metal centers, suggesting its potential as a versatile ligand in catalysis. Future research is anticipated to focus on the synthesis and characterization of novel metal complexes incorporating this ligand. The electron-withdrawing nature of the cyano group can significantly influence the electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.
The introduction of a pyridine moiety into macrocyclic ligands has been shown to affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This principle suggests that 4-cyanopicolinimidamide could be a valuable component in designing new catalysts. Research into pyridine-containing ligands has demonstrated their utility in a range of applications, including the development of pincer complexes for sustainable (de)hydrogenation reactions and oxidation catalysis. unimi.itrsc.org For instance, pyridine-based PNP pincer ligands have been successfully used in various catalytic transformations. rsc.org The related compound, (Z)-N′-Cyanopicolinimidamide, has been identified as a ligand for nickel catalysis, highlighting the potential of this structural class. sigmaaldrich.comsigmaaldrich.com
Future efforts will likely explore the synthesis of transition metal complexes with 4-cyanopicolinimidamide ligands for a variety of catalytic applications, including:
Cross-coupling reactions: Palladium-pyridine complexes are known to be effective in Suzuki-Miyaura cross-coupling reactions. biosynce.com The electronic properties of the 4-cyanopicolinimidamide ligand could be leveraged to enhance the efficiency and selectivity of such reactions.
C-H activation: Pyridine-based ligands have been shown to promote the selective monoarylation of C(sp³)–H bonds in the presence of a palladium catalyst. acs.org The unique steric and electronic features of 4-cyanopicolinimidamide could offer new levels of control in these challenging transformations.
Polymerization: Bis(imino)pyridine metal complexes are used as precatalysts for ethylene (B1197577) polymerization. nih.gov The imidamide portion of 4-cyanopicolinimidamide could be explored for its utility in designing new polymerization catalysts.
A summary of potential catalytic applications for novel systems based on cyanopicolinimidamide ligands is presented below.
| Catalytic Application | Potential Metal Center | Rationale |
| Cross-Coupling Reactions | Palladium, Nickel | Electron-tuning by the cyano group may enhance catalyst performance and selectivity. |
| C-H Functionalization | Palladium, Rhodium | Ligand design can control site selectivity in direct C-H bond transformations. |
| Polymerization | Iron, Cobalt | The bis(imino) motif is a known pharmacophore for polymerization catalysts. |
| Oxidation/Reduction | Ruthenium, Iron | Pincer-like coordination could stabilize reactive metal centers for sustainable chemical transformations. |
Exploration of New Synthetic Applications for the Compound in Drug Discovery
Heterocyclic compounds containing nitrogen are foundational scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. The combination of a pyridine ring, a cyano group, and an imidamide in 4-Cyanopicolinimidamide hydrochloride suggests a rich potential for applications in drug discovery. While direct biological studies on this specific compound are not widely reported, the activities of structurally related molecules provide a strong rationale for future investigation.
The process of drug discovery involves identifying a "hit" molecule with a desired biological activity, which is then optimized to create a "lead" compound with improved properties. nih.gov The 4-cyanopicolinimidamide scaffold represents a novel starting point for such explorations. For instance, various pyridine derivatives have shown promise as anti-inflammatory and anticancer agents. nih.gov Additionally, compounds containing a cyano group are prevalent in medicinal chemistry, with examples including inhibitors of enzymes like cathepsin C. acs.org
Future research in this area should focus on:
Screening for Biological Activity: The compound could be screened against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify initial areas of therapeutic potential.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound will be crucial to understand how modifications to the core structure impact biological activity. This could involve altering the substitution pattern on the pyridine ring or modifying the imidamide and cyano functionalities.
Coordination Chemistry in Medicine: The metal-chelating properties of 4-cyanopicolinimidamide could be exploited. For example, ligands can be designed to selectively bind to metal ions that are essential for the function of pathogenic enzymes or to deliver metal-based therapeutics. nih.gov Therapeutic Coordination Polymers (TCPs) constructed from metal ions and drug-linker ligands represent an emerging area for controlled drug release. rsc.org
The table below outlines potential therapeutic targets for derivatives of 4-Cyanopicolinimidamide based on the known activities of related compound classes.
| Therapeutic Area | Potential Target Class | Rationale based on Structural Analogs |
| Oncology | Kinase Inhibitors, Protease Inhibitors | Pyridine and cyano-containing heterocycles are common motifs in anticancer agents. nih.govnih.gov |
| Inflammation | Cathepsins, Cyclooxygenases | Cyanamide-based compounds are known inhibitors of inflammatory enzymes like cathepsin C. acs.org |
| Infectious Diseases | Viral or Bacterial Enzymes | Nitrogen heterocycles are a rich source of antimicrobial and antiviral compounds. |
| Neurological Disorders | Receptors and Ion Channels | The pyridine scaffold is present in numerous centrally-acting drugs. |
Green Chemistry Approaches to Synthesis and Catalysis Utilizing 4-Cyanopicolinimidamide
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis and catalysis. rasayanjournal.co.in Future research on this compound will likely incorporate these principles in both its synthesis and its application.
For the synthesis of the compound itself and its derivatives, several green chemistry approaches can be explored:
Microwave-Assisted Synthesis: This technique has been successfully used for the efficient, high-yield synthesis of pyridine derivatives with reduced reaction times. nih.govacs.org
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step, improving atom economy and reducing waste. nih.gov
Green Solvents: The use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green chemistry that can be applied to the synthesis of pyridine-based compounds. biosynce.comresearchgate.net
In the realm of catalysis, ligands based on 4-cyanopicolinimidamide can contribute to green chemistry in several ways:
Development of Recyclable Catalysts: Immobilizing 4-cyanopicolinimidamide-metal complexes on solid supports, such as polymers, could facilitate catalyst recovery and reuse, a key principle of green chemistry. acs.org
Catalysis in Aqueous Media: Designing water-soluble ligands and catalysts allows reactions to be performed in water, the greenest solvent.
Low-Energy Catalytic Cycles: The electronic tuning afforded by the ligand can lead to catalysts that operate under milder conditions, reducing energy consumption. biosynce.com
The following table summarizes green chemistry strategies applicable to this compound.
| Green Chemistry Strategy | Application Area | Potential Benefits |
| Microwave-Assisted Synthesis | Synthesis of Derivatives | Faster reactions, higher yields, reduced energy use. nih.govacs.org |
| Multicomponent Reactions | Synthesis of Derivatives | Increased efficiency, atom economy, reduced waste. nih.gov |
| Use of Green Solvents | Synthesis and Catalysis | Reduced environmental impact and toxicity. biosynce.comresearchgate.net |
| Heterogenization of Catalysts | Catalytic Applications | Catalyst recyclability, simplified product purification. acs.org |
Integration with Machine Learning and Automated Synthesis Platforms for Compound Discovery
The intersection of chemistry with artificial intelligence and automation is poised to revolutionize the discovery and optimization of new molecules and materials. scispace.com Machine learning (ML) algorithms can analyze vast datasets to predict the properties and activities of novel compounds, while automated synthesis platforms can rapidly produce and test them.
For this compound and its derivatives, these emerging technologies offer several exciting future research directions:
Predictive Modeling for Catalyst Design: ML models can be trained on data from known catalysts to predict the performance of new catalysts incorporating 4-cyanopicolinimidamide ligands. nih.govacs.org For example, ML has been used to predict the catalytic activity of bis(imino)pyridine metal complexes in ethylene polymerization. nih.gov Deep learning models are also being developed to generate novel catalyst-ligand candidates. rsc.org
Accelerated Drug Discovery: ML can be used to screen virtual libraries of 4-cyanopicolinimidamide derivatives for potential biological activity, prioritizing the most promising candidates for synthesis and testing. frontiersin.org This in silico approach can significantly reduce the time and cost of the initial stages of drug discovery. nih.gov
Automated Synthesis and High-Throughput Experimentation: The synthesis of a library of 4-cyanopicolinimidamide analogues could be accelerated using automated synthesis platforms. This would enable the rapid generation of data for structure-activity relationship studies and for training more accurate ML models.
The integration of these computational and automated approaches can create a closed-loop discovery cycle, as outlined below.
| Technology | Role in Research | Expected Outcome |
| Machine Learning | Prediction of Properties | Rapid identification of promising catalyst and drug candidates from virtual libraries. rsc.orgfrontiersin.org |
| Automated Synthesis | Compound Production | Accelerated synthesis of targeted libraries of 4-cyanopicolinimidamide derivatives. |
| High-Throughput Screening | Data Generation | Fast evaluation of the catalytic or biological activity of synthesized compounds. |
| Data Analysis & Model Refinement | Iterative Optimization | Continuous improvement of predictive models, leading to more efficient discovery cycles. |
This synergistic approach will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in the years to come.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-Cyanopicolinimidamide hydrochloride?
- Synthesis : Use nucleophilic substitution or coupling reactions under anhydrous conditions, with purification via recrystallization or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC).
- Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C spectra) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Validate purity (>95%) via HPLC with UV detection at 254 nm .
- Computational Validation : Calculate LogP and polar surface area using tools like Molinspiration or ACD/Labs to predict solubility and permeability .
Q. How should researchers assess the stability and solubility of this compound in experimental settings?
- Stability Testing : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products over time .
- Solubility : Determine solubility in DMSO, PBS, and ethanol using shake-flask methods. For aqueous solutions, consider co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance dissolution .
- Storage : Aliquot stock solutions in inert vials, store at -20°C, and avoid >3 freeze-thaw cycles to prevent hydrolysis of the cyanopicolinimidamide group .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) paired with tandem mass spectrometry (LC-MS/MS) for nanogram-level sensitivity .
- Spectroscopy : UV-Vis spectroscopy at λmax ~270 nm for rapid concentration estimation in vitro .
- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (RSD <5%), and recovery (>90%) across biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Source Analysis : Compare experimental variables (e.g., cell lines, assay pH, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences in assays .
- Methodological Audits : Replicate conflicting studies using standardized protocols (e.g., fixed ATP levels at 1 mM) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Statistical Reconciliation : Apply multivariate regression to isolate confounding factors (e.g., serum protein binding in cell media) .
Q. What strategies optimize the formulation of this compound for in vivo pharmacokinetic studies?
- Excipient Screening : Test viscosity-reducing agents (e.g., sodium citrate) and stabilizers (e.g., trehalose) to enhance bioavailability. Refer to data sheets for compatible excipients .
- Dosage Forms : Develop hydrogels or nanoemulsions for sustained release, using Design of Experiments (DoE) to optimize polymer ratios (e.g., PLGA: PEG) and crosslinking density .
- In Vivo Validation : Use rodent models to compare AUC and Cmax between oral and IV administration, adjusting for first-pass metabolism via bile duct cannulation if needed .
Q. How can computational modeling predict off-target interactions of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to homologous enzymes (e.g., RORγt vs. RORα/β). Prioritize targets with binding energy ΔG ≤ -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy to validate selectivity .
- QSAR Modeling : Build predictive models using descriptors like topological polar surface area (TPSA) and Hammett constants to correlate structure with off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
